Elzasonan citrate

5‑HT1B antagonist receptor selectivity SERT

Elzasonan citrate (code designation CP‑448,187‑10) is a low‑molecular‑weight (640.53 g/mol) citrate salt of the 5‑hydroxytryptamine‑1B and ‑1D receptor antagonist elzasonan. Originally developed by Pfizer as an oral antidepressant , the compound reached Phase 2 clinical evaluation in major depressive disorder (MDD) as an adjunct to sertraline.

Molecular Formula C28H31Cl2N3O8S
Molecular Weight 640.5 g/mol
CAS No. 361343-20-6
Cat. No. B1671192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElzasonan citrate
CAS361343-20-6
SynonymsElzasonan citrate;  CP-448,187-10; UNII-67JE11VN82;  Elzasonan citrate [USAN].
Molecular FormulaC28H31Cl2N3O8S
Molecular Weight640.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C22H23Cl2N3OS.C6H8O7/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,14-15H,8-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-14-;
InChIKeyFIXQLYVNGQBUAP-UXTSPRGOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elzasonan Citrate – Selective 5-HT1B/1D Antagonist


Elzasonan citrate (code designation CP‑448,187‑10) is a low‑molecular‑weight (640.53 g/mol) citrate salt of the 5‑hydroxytryptamine‑1B and ‑1D receptor antagonist elzasonan [1]. Originally developed by Pfizer as an oral antidepressant [2], the compound reached Phase 2 clinical evaluation in major depressive disorder (MDD) as an adjunct to sertraline [3]. Its mechanism – blockade of terminal 5‑HT1B/1D autoreceptors to enhance serotonergic tone – distinguishes it pharmacologically from serotonin reuptake inhibitors and multimodal agents [4]. The compound is now procured exclusively as a research‑tool molecule for probing 5‑HT1B/1D‑mediated signalling in preclinical neuroscience.

Selective 5‑HT1B/1D antagonist – no reported SERT affinity; isolates autoreceptor-mediated 5‑HT modulation

Human PK dataset available (t½, mass balance) – supports translational exposure modelling

Research-use-only tool compound for preclinical neuroscience; supplied as citrate salt

Elzasonan Citrate: Why Generic Substitution Fails


In‑class substitution among 5‑HT1B/1D antagonists is precluded by divergent secondary pharmacology, metabolic fate, and the maturity of human safety data. Elzasonan citrate is a pure 5‑HT1B/1D antagonist devoid of serotonin transporter (SERT) affinity, whereas close structural or mechanistic analogs such as SB‑649915 additionally inhibit SERT (pKi = 9.3) and act as partial agonists at 5‑HT1B/1D receptors [1]. The citrate salt imparts formulation‑relevant physicochemical properties distinct from the hydrochloride [2]. Furthermore, elzasonan is the only 5‑HT1B/1D antagonist for which a comprehensive human mass‑balance, pharmacokinetic, and Phase 2 clinical dataset exists [3], making it irreplaceable for translational studies that require human‑verified exposure parameters.

Mechanism overlap with SB‑649915

SB‑649915 adds SERT inhibition (pKi 9.3) – may confound 5‑HT autoreceptor interpretation.

Missing human PK for SB‑224289 / GR‑127935

No human PK data are published; exposure parameters and IVIVE may not transfer directly.

Salt form mismatch

Citrate salt limits aqueous solubility vs. hydrochloride – formulation fit and dosing route may differ.

Elzasonan Citrate – Comparator Evidence


Receptor Selectivity: 5-HT1B/1D Antagonism vs. Multimodal Ligands

Elzasonan is characterised as a selective 5‑HT1B and 5‑HT1D antagonist without reported SERT affinity, whereas the closest clinical‑stage comparator SB‑649915 displays high affinity for human SERT (pKi = 9.3) in addition to 5‑HT1A (pKi = 8.6) and 5‑HT1B (pKi = 8.0) receptors [1]. Quantitative binding values (pKi) for elzasonan at 5‑HT1B and 5‑HT1D are not publicly disclosed; therefore direct affinity comparison is currently not possible. However, the absence of SERT activity in elzasonan makes it a cleaner probe for isolating 5‑HT1B/1D autoreceptor‑mediated effects on serotonin release, whereas SB‑649915’s SERT inhibition confounds interpretation of synaptic 5‑HT elevation.

Receptor Selectivity
Class-level inference

Target

Elzasonan citrate: SERT affinity not reported; presumed absent based on pharmacological description

Comparator

SB‑649915: SERT pKi = 9.3, 5‑HT1B pKi = 8.0, 5‑HT1D pKi = 8.8 (HEK293)

Cleaner 5‑HT1B/1D probe for autoreceptor studies; SERT inhibition is absent.

Elzasonan pKi data not publicly disclosed; direct affinity comparison not possible.

5‑HT1B antagonist receptor selectivity SERT

Human Pharmacokinetic Profile vs. Other 5-HT1B Antagonists

Following a single oral 10 mg dose of [¹⁴C]elzasonan in six healthy male volunteers, the mean elimination half‑life was 31.5 h, with 79 % total recovery (58 % faeces, 21 % urine) [1]. In contrast, no published human pharmacokinetic data exist for the research‑tool 5‑HT1B antagonists SB‑224289 (pKi = 8.2, >60‑fold selective) or GR‑127935 (pKi = 8.5, >100‑fold selective), whose pharmacokinetic parameters are limited to rodent studies [2][3].

Human Elimination t½
Cross-study comparable

31.5 h

Only 5‑HT1B/1D antagonist with published human PK parameters.

10 mg oral, n=6 healthy males; SB‑224289 and GR‑127935 lack human PK data.

pharmacokinetics half-life human mass balance

Unique Cyclised Indole Metabolite M6 Signature

Elzasonan undergoes extensive metabolism via CYP3A4‑mediated oxidation and CYP2C8‑catalysed N‑demethylation [1]. The major circulating entity is the novel cyclised indole metabolite M6, which represents ~65 % of total plasma radioactivity but is pharmacologically inactive [2]. By comparison, the selective 5‑HT1B antagonist SB‑224289 and the 5‑HT1B/1D antagonist GR‑127935 have no published human metabolite profiles, and the multimodal agent SB‑649915 generates metabolites primarily driven by SERT‑mediated and oxidative pathways distinct from the cyclisation‑rearrangement route of elzasonan.

Major Metabolite M6
Class-level inference

~65% of plasma radioactivity

Unique cyclised indole metabolite for bioanalytical identification.

CYP3A4-mediated cyclisation; not reported for other 5‑HT1B antagonists.

drug metabolism CYP3A4 indole metabolite

Phase 2 Clinical Trial vs. Preclinical-Only Comparators

Elzasonan citrate was evaluated in an 8‑week, double‑blind, group‑sequential, placebo‑controlled Phase 2 trial (NCT00275197; n = 262) comparing elzasonan + sertraline to sertraline alone or placebo in outpatients with moderate‑to‑severe MDD (HAMD₁₇ ≥ 22; CGI‑S ≥ 4) [1]. This trial generated human safety and tolerability data for elzasonan at therapeutically intended doses. No other selective 5‑HT1B antagonist (SB‑224289, GR‑127935) or 5‑HT1B/1D‑preferring agent (SB‑649915) has progressed to a published Phase 2 efficacy trial in MDD, limiting their translational relevance [2][3].

Clinical Development Stage
Supporting evidence

Target

Elzasonan: Phase 2 completed (NCT00275197, n=262, adjunct to sertraline)

Comparators

SB‑224289, GR‑127935, SB‑649915: preclinical only; no published MDD efficacy trial

Supports translational endpoint review and IRB documentation with human tolerability data.

Reported Phase 2 endpoint context; not a therapeutic efficacy claim.

Phase 2 clinical trial sertraline augmentation safety database

Salt Form: Citrate vs. Hydrochloride Comparison

Elzasonan citrate (C₂₂H₂₃Cl₂N₃OS·C₆H₈O₇; MW = 640.53) is the 1:1 citrate salt of the free base, distinct from elzasonan hydrochloride (MW = 484.9) [1][2]. Vendor‑reported solubility indicates the citrate salt is soluble in DMSO and has limited aqueous solubility, whereas the hydrochloride salt has been reported as soluble in water to at least 25 mg/mL under certain conditions [3]. The choice between salt forms directly affects the feasible concentration ranges for in‑vitro DMSO‑based stock solutions and in‑vivo formulation vehicles.

Salt Form Solubility
Supporting evidence

Citrate (this product)

Limited aqueous solubility; DMSO-soluble; MW 640.53

Hydrochloride

Water solubility ≥ 25 mg/mL (vendor-reported); MW 484.9

Salt selection affects in‑vitro/in‑vivo formulation approach and achievable concentration.

Verify solubility in intended vehicle; DMSO stock standard for receptor assays.

salt form solubility formulation

Elzasonan Citrate – Research & Industrial Use Cases


5-HT1B/1D Autoreceptor Probe Without SERT Confounding

Elzasonan citrate is the preferred ligand for microdialysis or electrophysiology experiments designed to attribute changes in extracellular 5‑HT exclusively to 5‑HT1B/1D autoreceptor blockade. Unlike SB‑649915, which additionally inhibits SERT (pKi = 9.3) and introduces a reuptake‑mediated component, elzasonan’s reported selectivity for 5‑HT1B/1D allows cleaner mechanistic interpretation [1].

Human PK Reference Standard for IVIVE

Elzasonan’s published human mass‑balance study (t₁/₂ = 31.5 h; 79 % recovery; faecal = 58 %, urinary = 21 %) provides a validated dataset for calibrating physiologically based pharmacokinetic (PBPK) models of 5‑HT1B antagonists [2]. No comparable human PK parameters are available for SB‑224289 or GR‑127935, making elzasonan the sole compound usable for human‑relevant IVIVE in this target class.

CYP Reaction Phenotyping & Metabolite Identification

The unique CYP3A4‑dependent formation of the cyclised indole metabolite M6 (~65 % of plasma radioactivity) and the CYP2C8‑mediated N‑demethylation pathway provide a well‑characterised metabolic fingerprint [3]. This makes elzasonan citrate a valuable substrate for laboratories developing high‑resolution mass spectrometry workflows or studying CYP3A4‑catalysed cyclisation reactions.

Translational Psychiatry with Human Safety Documentation

For academic or industry programmes planning exploratory clinical or translational studies involving 5‑HT1B/1D antagonism, elzasonan citrate is the only compound in its class with a completed Phase 2 protocol (NCT00275197; n = 262) and a corresponding human adverse‑event profile, facilitating ethics review and regulatory risk assessments [4].

Application
Selection Property
Validation Focus
Serotonin autoreceptor modulation studies
Selectivity: no SERT activity reported
5‑HT1B/1D autoreceptor blockade validation
PBPK model calibration for 5‑HT1B antagonists
Human PK dataset (t½, mass balance) available
In‑vitro‑to‑in‑vivo extrapolation validation
CYP3A4/CYP2C8 metabolism studies
Unique M6 cyclised indole metabolite signature
Metabolic pathway profiling and LC‑MS/MS method development
Translational endpoint review for serotonin research
Reported Phase 2 trial endpoint context (n=262)
Human tolerability endpoint profile review; IRB documentation support
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